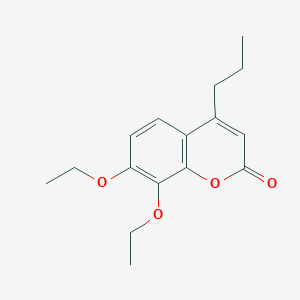

7,8-diethoxy-4-propyl-2H-chromen-2-one

説明

特性

IUPAC Name |

7,8-diethoxy-4-propylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-4-7-11-10-14(17)20-15-12(11)8-9-13(18-5-2)16(15)19-6-3/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGMWYLUHQUZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-diethoxy-4-propyl-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-hydroxy-2H-chromen-2-one or 7-hydroxy-2H-chromen-2-one as the starting material.

Etherification Reaction: The starting material undergoes a Williamson etherification reaction with ethyl iodide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) to introduce the ethoxy groups at positions 7 and 8.

Alkylation Reaction: The intermediate product is then subjected to an alkylation reaction with propyl bromide in the presence of a base to introduce the propyl group at position 4.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of the reactions.

化学反応の分析

Types of Reactions

7,8-Diethoxy-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

Substitution: The ethoxy and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of the chromen-2-one core.

Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

科学的研究の応用

7,8-Diethoxy-4-propyl-2H-chromen-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 7,8-diethoxy-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in cellular signaling pathways, leading to its observed biological effects .

類似化合物との比較

Substituent Effects on Physicochemical Properties

The table below compares 7,8-diethoxy-4-propyl-2H-chromen-2-one with structurally related coumarins:

Key Observations :

- Lipophilicity : The 4-propyl and diethoxy groups in the target compound confer greater lipophilicity compared to chlorinated or nitroaryl analogues, making it more suitable for lipid-membrane penetration in drug delivery .

- Electronic Effects : Ethoxy groups (electron-donating) contrast with chloro and nitro groups (electron-withdrawing), influencing reactivity in catalytic or photochemical applications .

- Synthetic Routes : Alkylation (e.g., propyl bromide in DMF/K₂CO₃ ) vs. acid-catalyzed condensation (e.g., H₂SO₄ for chlorinated derivatives ) highlights divergent strategies for substituent introduction.

Structural and Analytical Comparisons

- Analogues like 11a benefit from HRMS (m/z 399.1920) for structural validation.

- Elemental Analysis : For 15 (C₁₅H₉ClO₃), experimental C (73.56%) and H (4.99%) align closely with theoretical values (C 73.46%, H 4.79%) , underscoring analytical rigor. The target compound’s calculated C (69.55%) and H (7.30%) suggest distinct compositional profiles.

Q & A

Q. What are the standard synthetic routes for 7,8-diethoxy-4-propyl-2H-chromen-2-one, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including:

- Etherification : Williamson ether synthesis to introduce ethoxy groups at the 7,8-positions using NaH or K₂CO₃ as a base .

- Propyl Substitution : Alkylation at the 4-position via nucleophilic substitution or Friedel-Crafts alkylation .

- Lactonization : Cyclization under acidic or basic conditions to form the chromenone core . Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., δ ~6.3–8.1 ppm for aromatic protons) and IR (C=O stretch ~1700–1750 cm⁻¹) .

Q. How is the structural conformation of this compound determined experimentally?

- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and torsion angles, critical for confirming substituent orientations .

- Spectroscopy : 2D NMR (COSY, HSQC) assigns coupling patterns and spatial proximity of ethoxy/propyl groups .

Q. What spectroscopic techniques are used to validate the purity of this compound?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC-PDA : Assesses purity (>95%) and detects byproducts via retention time and UV-Vis absorption (λ ~270–320 nm for chromenones) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

Contradictions often arise from assay variability (e.g., cell lines, concentrations). Methodological solutions include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models (e.g., cancer vs. normal cells) .

- Meta-Analysis : Pool data from independent studies to identify trends (e.g., antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria) .

- Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays to isolate target pathways .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps .

- Molecular Docking : Simulate binding affinities with proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Q. How can synthetic routes be optimized for greener chemistry and scalability?

- Solvent Selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF .

- Flow Chemistry : Continuous reactors reduce reaction time and improve yield for steps like etherification .

- Catalysis : Use Bi(OTf)₃ or enzyme-mediated reactions to minimize waste .

Q. What strategies are employed to study structure-activity relationships (SAR) in chromenone derivatives?

- Substituent Variation : Synthesize analogs with modified ethoxy/propyl groups to assess impacts on bioactivity (e.g., logP for membrane permeability) .

- 3D-QSAR : Develop CoMFA/CoMSIA models to correlate steric/electronic features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。